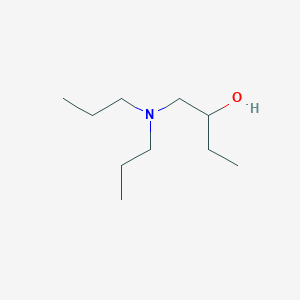
(5E)-6-hydroxy-5-(pyrrolidin-2-ylidene)-2-sulfanylpyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound that features both pyrrole and pyrimidinone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its structural similarity to known antiviral drugs suggests it could be used in the treatment of viral infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in viral replication. The compound’s structure allows it to bind to viral enzymes, inhibiting their activity and preventing the virus from replicating .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound shares a similar pyrrole ring structure.
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline: Another compound with a similar pyrrole ring, but with different functional groups.
Uniqueness
What sets 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone apart is its combination of pyrrole and pyrimidinone rings, along with the presence of hydroxyl and thioxo groups. This unique structure gives it distinct chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H9N3O2S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3O2S/c12-6-5(4-2-1-3-9-4)7(13)11-8(14)10-6/h1-3H2,(H3,10,11,12,13,14) |
Clé InChI |
HSMHZUBFKRXIRM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)C2=C(NC(=S)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


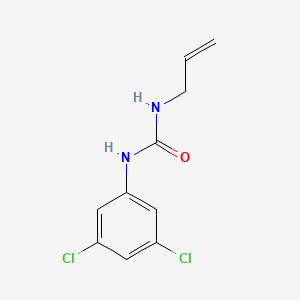
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)
![Ethanone, 1-[4-(benzoyloxy)-2,6-dihydroxyphenyl]-](/img/structure/B11949422.png)

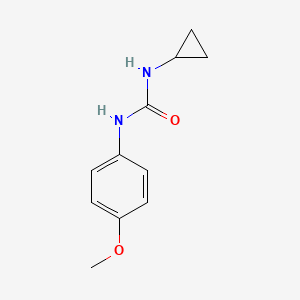
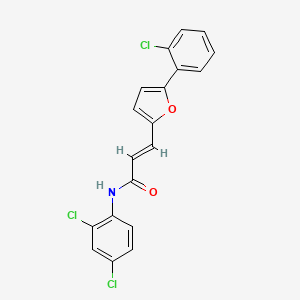
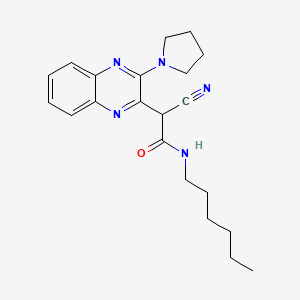
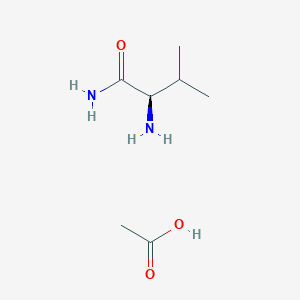

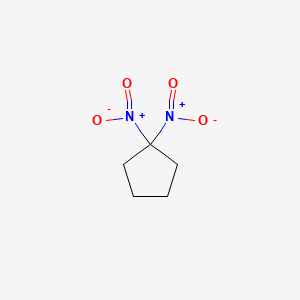

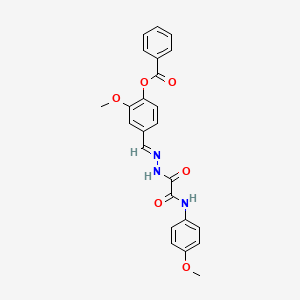
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
